molecular formula C13H12N4S B1678851 3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole CAS No. 328023-11-6

3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No. B1678851
M. Wt: 256.33 g/mol
InChI Key: LPCWHNSRTRBKBO-UHFFFAOYSA-N
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Description

“3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole” is a chemical compound that belongs to the class of 1,2,4-triazino[5,6-b]indole-3-thioethers . These compounds have been identified as effective inhibitors of the Kanamycin Resistance Enzyme Eis from Mycobacterium tuberculosis . Eis is an acetyltransferase that multiacetylates kanamycin and other aminoglycosides, rendering them unable to bind the bacterial ribosome .


Synthesis Analysis

The synthesis of new fused systems of triazino[5,6-b]indole starts with the preparation of 3-amino[1,2,4]-triazino[5,6-b]indole by the reaction of isatin with 2-aminoguanidinium carbonate in boiling acetic acid . The intermediate compound then reacts with various reagents to form new heterotetracyclic nitrogen systems .


Molecular Structure Analysis

The molecular structure of these compounds is complex, with multiple rings and functional groups. A crystal structure of Eis in complex with a potent inhibitor shows that the inhibitors bind in the aminoglycoside binding site snugly inserted into a hydrophobic cavity .


Chemical Reactions Analysis

The reaction of 4,5-dihydro-3H-1,2,4-triazino[5,6-b]indole-3-thion with propargyl bromide, in ethanol at 80°C, produces mono-propargylated 3-(prop-2-one-1-ylthio)-5H-1,2,4-triazino[5,6-b]indole .

Scientific Research Applications

Halocyclization and Regioselectivity in Synthesis

Halocyclization Processes

A study by Rybakova et al. (2016) explored the halocyclization of 3-[(2-bromoprop-2-en-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole with bromine and similar compounds with iodine and bromine, leading to the formation of halomethyl thiazolo triazino indolium halides. This process, confirmed through NMR and X-ray analysis, underscores the compound's utility in synthesizing novel chemical structures with potential biological activities Rybakova et al., 2016.

Regioselectivity in Cyclization

Vasˈkevich et al. (2011) investigated the regioselectivity of cyclization of 3-allyl(propargyl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indoles. This study highlighted the formation of compounds with angular and linear structures upon interaction with iodine and concentrated sulfuric acid, respectively, demonstrating the compound's role in generating structurally diverse derivatives with potential for further chemical and pharmacological research Vasˈkevich et al., 2011.

Synthesis of Derivatives with Potential Bioactivity

Antibacterial and Antifungal Activities

Mohan (2004) reported the synthesis of thiazolo as-triazino indoles from 2,3-dihydro-8-isopropyl-5H-as-triazino[5,6-b]indole-3-thione, leading to compounds evaluated for antibacterial and antifungal activities. This work indicates the compound's relevance in developing new antimicrobial agents Mohan, 2004.

Antiviral and Anticonvulsant Potential

Research by Rusinov et al. (2012) and Kumar et al. (2014) into 1,2,4-triazine derivatives and halo-substituted 2H-[1,2,4]triazino[5,6-b]indole-3(5H)-ones/-thiones, respectively, illustrates the exploration of this compound's derivatives for antiviral and anticonvulsant activities. These studies underscore the chemical's contribution to discovering new therapeutic agents Rusinov et al., 2012; Kumar et al., 2014.

Future Directions

The future directions for research on these compounds include their preclinical development as novel kanamycin adjuvant therapies to treat kanamycin-resistant tuberculosis . This is due to their ability to inhibit Eis in vitro and partially restore kanamycin sensitivity in a Mycobacterium tuberculosis kanamycin-resistant strain in which Eis is upregulated .

properties

IUPAC Name

3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S/c1-8(2)7-18-13-15-12-11(16-17-13)9-5-3-4-6-10(9)14-12/h3-6H,1,7H2,2H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCWHNSRTRBKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101174134
Record name 3-[(2-Methyl-2-propen-1-yl)thio]-5H-1,2,4-triazino[5,6-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

CAS RN

328023-11-6
Record name 3-[(2-Methyl-2-propen-1-yl)thio]-5H-1,2,4-triazino[5,6-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328023-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Methyl-2-propen-1-yl)thio]-5H-1,2,4-triazino[5,6-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
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3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

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